molecular formula C22H20F3NO4 B11500332 Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate

Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate

Cat. No.: B11500332
M. Wt: 419.4 g/mol
InChI Key: HWJJOBKUNHIIFR-UHFFFAOYSA-N
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Description

Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethylphenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methoxyphenyl and trifluoromethylphenyl groups. Common synthetic routes may involve:

    Cyclohexene Ring Formation: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Introduction of Trifluoromethylphenyl Group: This can be done using trifluoromethylation reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(fluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate
  • Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(chloromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate

Uniqueness

Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity.

Properties

Molecular Formula

C22H20F3NO4

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 6-(4-methoxyphenyl)-2-oxo-4-[3-(trifluoromethyl)anilino]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H20F3NO4/c1-29-17-8-6-13(7-9-17)18-11-16(12-19(27)20(18)21(28)30-2)26-15-5-3-4-14(10-15)22(23,24)25/h3-10,12,18,20,26H,11H2,1-2H3

InChI Key

HWJJOBKUNHIIFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OC)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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